molecular formula C11H15N3O B12360215 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-

Katalognummer: B12360215
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: YPRUAMQZMJILMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazinones These compounds are characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The specific structure of this compound includes a methyl group at the 3-position and a phenylmethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-6(1H)-one derivatives can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of ethyl 2-isocyanoacetate with hydrazine in water yields the desired triazinone . Another method includes the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines .

Industrial Production Methods

Industrial production methods for triazinones often involve scalable and efficient synthetic routes. The use of easily accessible substrates and high chemical yields are crucial for industrial applications. The (3+3)-annulation method mentioned above is particularly notable for its wide scope, remarkable functional group tolerance, and high chemical yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazinone to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazinones, dihydrotriazinones, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, triazinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct physico-chemical properties and biological activities. The presence of both methyl and phenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

5-benzyl-3-methyl-1,2,4-triazinan-6-one

InChI

InChI=1S/C11H15N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)

InChI-Schlüssel

YPRUAMQZMJILMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1NC(C(=O)NN1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.